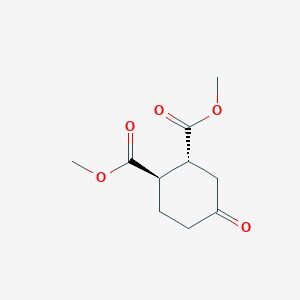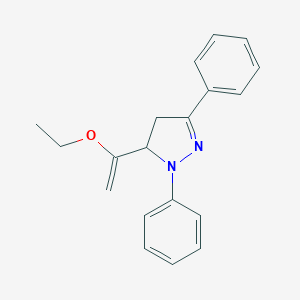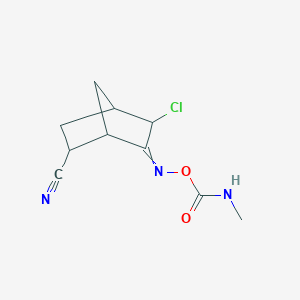
Calanolide E
Übersicht
Beschreibung
Calanolide E is a natural coumarin isolated from the barks of Calophyllum lanigerum . It has a molecular formula of C22H28O6 and a molecular weight of 388.5 .
Molecular Structure Analysis
Calanolide E is a tetracyclic 4-substituted dipyranocoumarin . Its structure includes a gem-dimethyl group in the C-ring . The 3D chemical structure of Calanolide E is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Wissenschaftliche Forschungsanwendungen
Anti-HIV and Antiretroviral Activity
Calanolide E, along with other calanolides, exhibits significant anti-HIV properties, primarily through the inhibition of reverse transcriptase. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The effectiveness of calanolides against HIV-1 has been a major focus of scientific research, highlighting their potential as anti-HIV therapy agents. Additionally, their unique HIV-1 resistance profile in vitro suggests potential clinical benefits in HIV treatment (Creagh et al., 2001); (Nahar et al., 2020); (Brahmachari & Jash, 2014).
Antimicrobial and Antiparasitic Potential
Beyond their anti-HIV capabilities, calanolides also exhibit antimicrobial and antiparasitic properties. This broadens their potential application in treating various infectious diseases, making them valuable compounds for further drug development (Nahar et al., 2020).
Anticancer Activity
Calanolide E and related compounds have shown promising anticancer activities. The mechanisms behind their anticancer effects are still being explored, but their efficacy in inhibiting cancer cell growth makes them an interesting subject for oncological research (Nahar et al., 2020).
Scaffold-Hopping Strategy for Drug Development
Researchers have been exploring scaffold-hopping strategies with calanolides, aiming to understand their structure-activity relationship better. This involves modifying their molecular structure, potentially leading to the development of new drugs with enhanced efficacy or reduced side effects (Guo & Liu, 2013).
Activity Against Drug-Resistant Strains
Calanolide E has shown activity against drug-resistant strains of Mycobacterium tuberculosis, making it a potential candidate for developing new treatments for tuberculosis. This dual activity against HIV and tuberculosis is particularly significant given the prevalence of co-infections in certain populations (Xu et al., 2004).
Wirkmechanismus
- Calanolide E is a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from a plant found in the Malaysian rainforest .
- Calanolide E binds to two distinct sites on the HIV RT enzyme, a unique feature among NNRTIs .
- This inhibition occurs early in the infection process, similar to the known HIV RT inhibitor 2’,3’-dideoxycytidine .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Zukünftige Richtungen
While Calanolide E has been studied for its potential anti-HIV properties, there’s still much to learn about this compound. Future research could focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages . Additionally, the exact biosynthetic pathway of Calanolide E remains to be elucidated .
Eigenschaften
IUPAC Name |
5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVUACNNIWBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calanolide E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
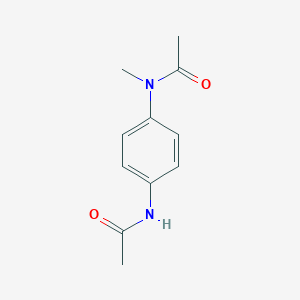





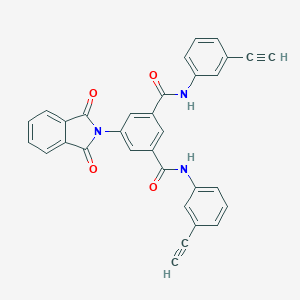
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
